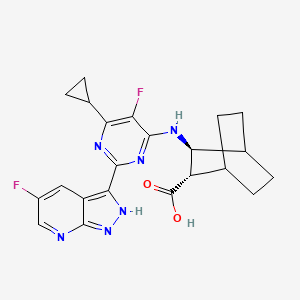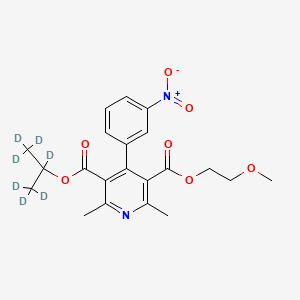
Dehydro Nimodipine-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydro Nimodipine-d7 is a deuterated form of Nimodipine, a calcium channel blocker primarily used in the treatment of neurological conditions. The compound is often used as an internal standard in mass spectrometry for the quantification of Nimodipine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Dehydro Nimodipine-d7 involves the deuteration of Nimodipine. The synthetic route typically includes the following steps:
Ammonia Ester Reaction: This involves the reaction of an ammonia ester with an appropriate reagent to form an intermediate.
Cyclization Reaction: The intermediate undergoes cyclization in the presence of a fatty alcohol as a solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Ammonia Ester Reaction: Conducted in large reactors with controlled temperature and pressure conditions.
Cyclization Reaction: Utilizes high-efficiency distillation and crystallization techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dehydro Nimodipine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, Nimodipine.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products
Oxidation: Produces oxidized derivatives of this compound.
Reduction: Yields Nimodipine.
Substitution: Forms substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dehydro Nimodipine-d7 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of Nimodipine.
Biology: Used in studies involving calcium channel blockers and their effects on cellular processes.
Medicine: Investigated for its potential neuroprotective effects in various neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and analytical methods
Wirkmechanismus
Dehydro Nimodipine-d7 exerts its effects by blocking L-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into smooth muscle cells, leading to relaxation of vascular smooth muscle and improved cerebral blood flow. The compound primarily targets calcium channels in the brain, making it effective in treating neurological conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nimodipine: The parent compound, used for similar applications but without deuteration.
Nifedipine: Another calcium channel blocker with similar effects but different pharmacokinetics.
Amlodipine: A longer-acting calcium channel blocker used for cardiovascular conditions.
Uniqueness
Dehydro Nimodipine-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in analytical and research applications .
Eigenschaften
Molekularformel |
C21H24N2O7 |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
3-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 5-O-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3/i1D3,2D3,12D |
InChI-Schlüssel |
SJJUCKCPGPCJQM-QLWPOVNFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(C(=C(N=C1C)C)C(=O)OCCOC)C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


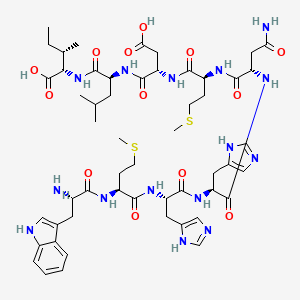
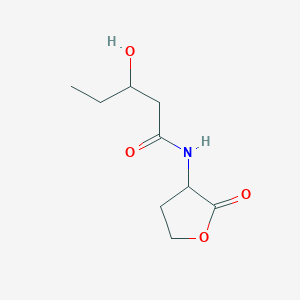
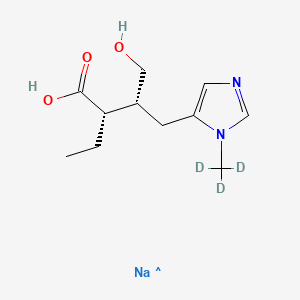
![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)

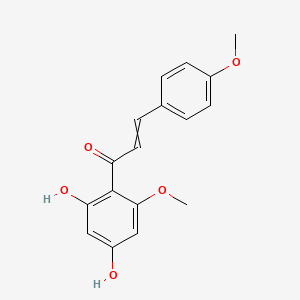


![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)
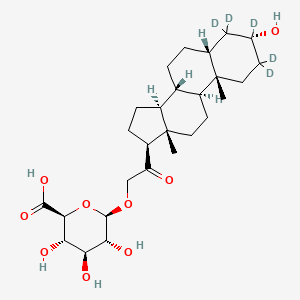
![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
